Ac-YVAD-AFC, a synthetic peptide, is a potent and selective inhibitor of caspase-1, an enzyme critical in the inflammatory response and apoptosis. Caspase-1 is known for its role in the cleavage of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to their active forms. By inhibiting caspase-1, Ac-YVAD-AFC has the potential to modulate the inflammatory process and reduce tissue damage in various disease models.
The mechanism of action of Ac-YVAD-AFC involves the inhibition of caspase-1 activity, which prevents the processing of pro-inflammatory cytokines into their active forms. This inhibition can lead to a decrease in the inflammatory response and a reduction in tissue damage. For instance, in a rat model of spinal cord injury (SCI), Ac-YVAD-AFC was shown to significantly reduce the number of apoptotic cells and improve functional outcomes, suggesting its neuroprotective effects1. Similarly, in a mouse model of intracerebral hemorrhage (ICH), Ac-YVAD-AFC administration resulted in reduced brain edema and improved neurological functions, which was associated with the downregulation of IL-1β and other inflammatory mediators4.
In the context of neuroprotection, Ac-YVAD-AFC has demonstrated efficacy in experimental models of SCI and ICH. In the SCI model, Ac-YVAD-AFC treatment led to less prominent cavitation and demyelination, and improved motor function compared to untreated rats1. In the ICH model, the inhibitor was associated with protection against blood-brain barrier degradation and reduced neuronal injury4.
Ac-YVAD-AFC has also been studied in the field of pulmonary and systemic inflammation. In a rat model of endotoxaemia, inhalation therapy with Ac-YVAD-CHO, a derivative of Ac-YVAD-AFC, resulted in attenuated pulmonary and systemic release of IL-1β and IL-18, as well as a decrease in downstream proinflammatory enzymes such as iNOS and COX-22. This suggests a potential application in conditions like acute respiratory distress syndrome (ARDS).
Furthermore, Ac-YVAD-AFC has been evaluated for its protective effects against acute gastric injury in mice. The inhibitor was found to improve survival rates and reduce histological evidence of gastric injury. It also decreased the levels of pro-inflammatory cytokines and inhibited the expression of proteins involved in apoptosis, such as Bax and cleaved caspase-33. This indicates a potential therapeutic role in gastrointestinal disorders characterized by inflammation and cell death.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: